6-Methyl-3,5-heptadien-2-one
6-Methyl-3,5-heptadien-2-one
6-Methyl-3, 5-heptadien-2-one, also known as 2-methylhepta-2, 4-dien-6-one or fema 3363, belongs to the class of organic compounds known as enones. Enones are compounds containing the enone functional group, with the structure RC(=O)CR'. 6-Methyl-3, 5-heptadien-2-one is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 6-Methyl-3, 5-heptadien-2-one has been primarily detected in feces. Within the cell, 6-methyl-3, 5-heptadien-2-one is primarily located in the cytoplasm. 6-Methyl-3, 5-heptadien-2-one has a sweet, cinnamon, and coconut taste.
6-Methyl-3,5-heptadien-2-one is an olefinic compound. It derives from an acrylic acid.
6-Methyl-3,5-heptadien-2-one is an olefinic compound. It derives from an acrylic acid.
Brand Name:
Vulcanchem
CAS No.:
1604-28-0
VCID:
VC21231477
InChI:
InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+
SMILES:
CC(=CC=CC(=O)C)C
Molecular Formula:
C8H12O
Molecular Weight:
124.18 g/mol
6-Methyl-3,5-heptadien-2-one
CAS No.: 1604-28-0
Cat. No.: VC21231477
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 6-Methyl-3, 5-heptadien-2-one, also known as 2-methylhepta-2, 4-dien-6-one or fema 3363, belongs to the class of organic compounds known as enones. Enones are compounds containing the enone functional group, with the structure RC(=O)CR'. 6-Methyl-3, 5-heptadien-2-one is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 6-Methyl-3, 5-heptadien-2-one has been primarily detected in feces. Within the cell, 6-methyl-3, 5-heptadien-2-one is primarily located in the cytoplasm. 6-Methyl-3, 5-heptadien-2-one has a sweet, cinnamon, and coconut taste. 6-Methyl-3,5-heptadien-2-one is an olefinic compound. It derives from an acrylic acid. |
|---|---|
| CAS No. | 1604-28-0 |
| Molecular Formula | C8H12O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | (3E)-6-methylhepta-3,5-dien-2-one |
| Standard InChI | InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+ |
| Standard InChI Key | KSKXSFZGARKWOW-GQCTYLIASA-N |
| Isomeric SMILES | CC(=C/C=C\C(=O)C)C |
| SMILES | CC(=CC=CC(=O)C)C |
| Canonical SMILES | CC(=CC=CC(=O)C)C |
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